

Application Notes and Protocols: Cobalt(II) Acetylacetonate in Organic Synthesis

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Compound of Interest

Compound Name: Cobalt(II) acetylacetonate

Cat. No.: B1366596

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Introduction

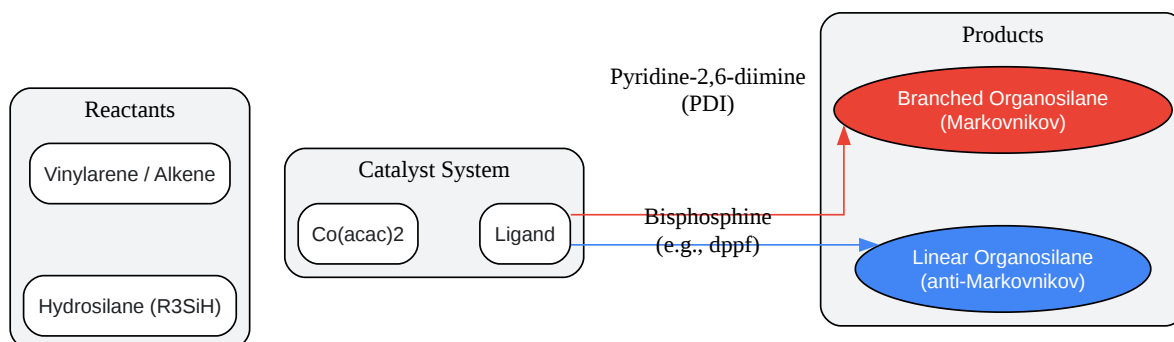
Cobalt(II) acetylacetonate, $\text{Co}(\text{acac})_2$, is a versatile and cost-effective coordination compound widely employed as a catalyst in organic synthesis.[1] Its utility stems from its solubility in organic solvents and its ability to participate in a variety of catalytic cycles involving different oxidation states of cobalt.[2] This document provides detailed application notes, experimental protocols, and performance data for key transformations catalyzed by $\text{Co}(\text{acac})_2$, targeting researchers, scientists, and professionals in drug development. The applications covered include hydrosilylation of alkenes, aerobic oxidation of alcohols, cross-coupling reactions, and cobalt-mediated radical polymerization.[3]

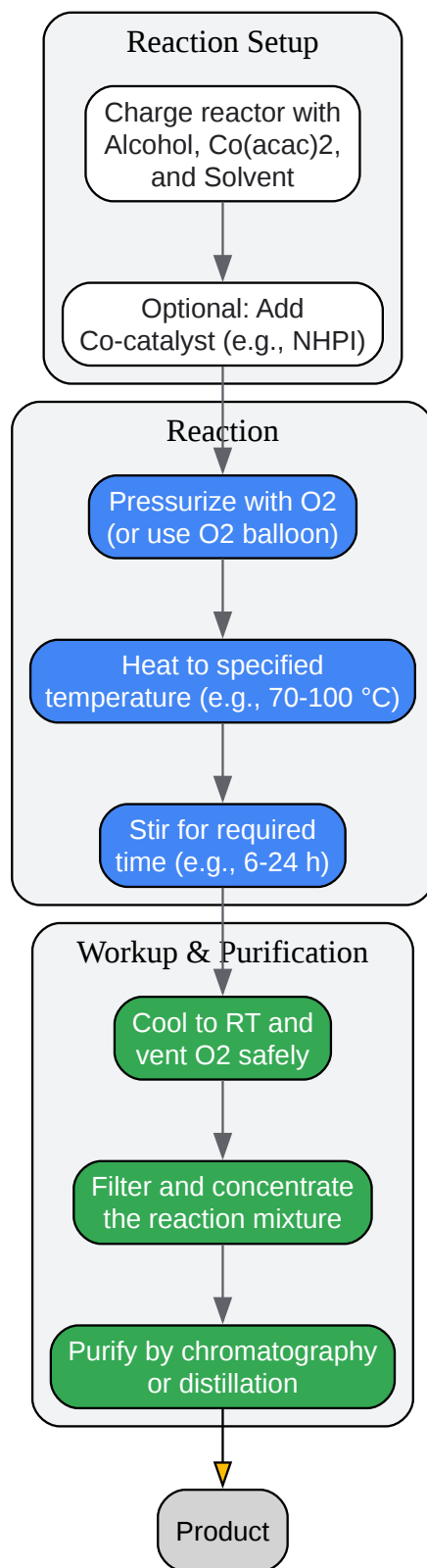
Regiodivergent Hydrosilylation of Alkenes

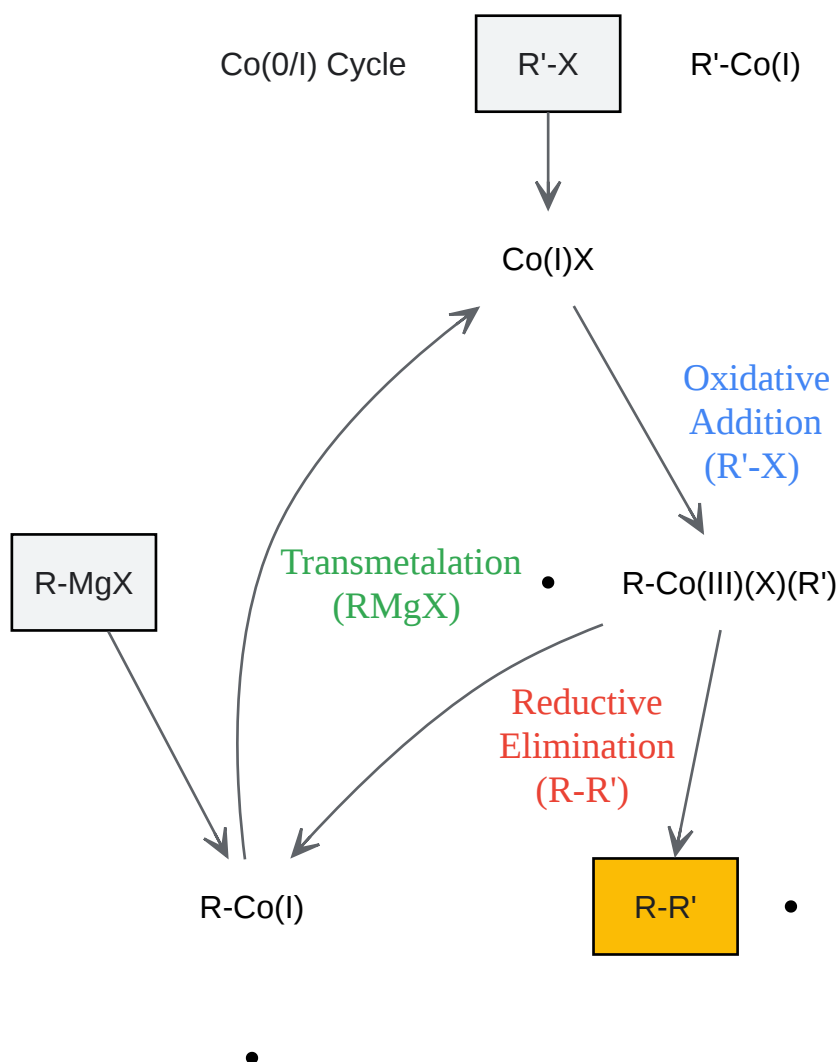
Application Note

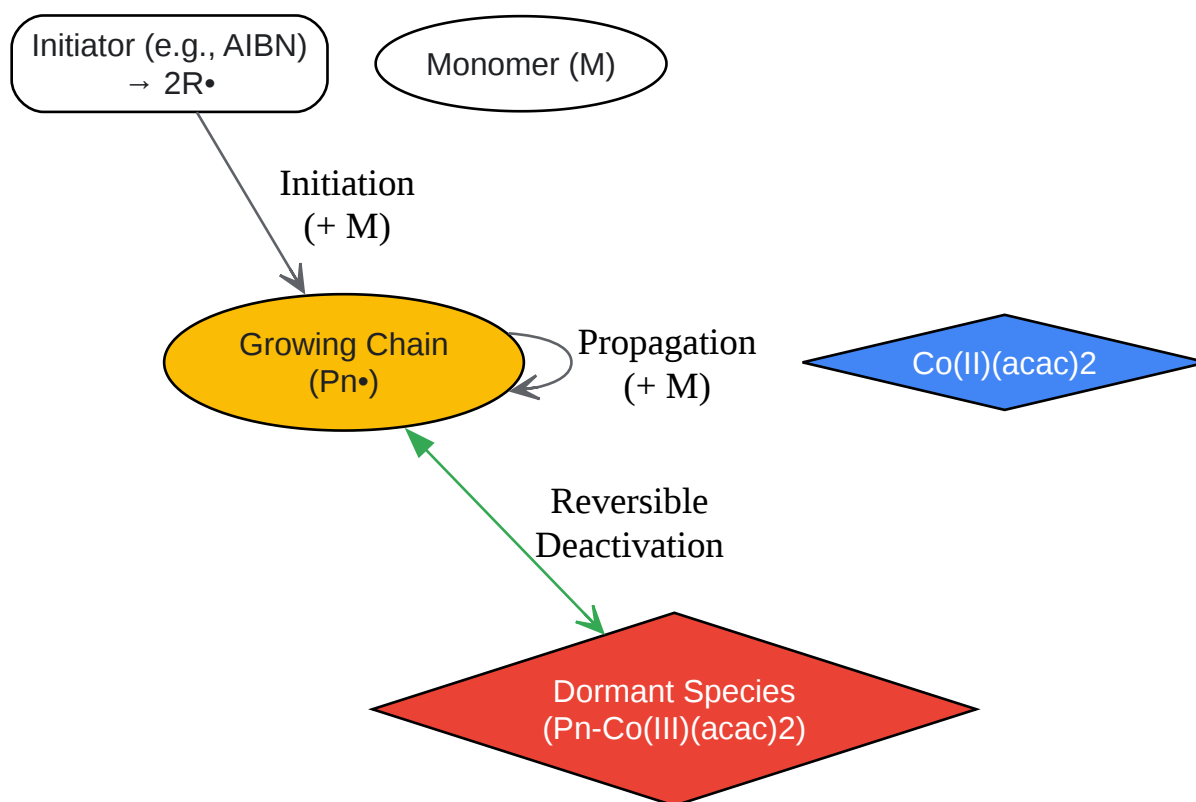
Cobalt(II) acetylacetonate, in combination with specific ligands, serves as a highly effective pre-catalyst for the regiodivergent hydrosilylation of vinylarenes and aliphatic alkenes.[4][5] This transformation is crucial for the synthesis of organosilanes, which are valuable intermediates in organic chemistry. A key advantage of the $\text{Co}(\text{acac})_2$ -based system is the ability to selectively produce either branched (Markovnikov) or linear (anti-Markovnikov) products by carefully choosing the ligand and silane.[5] For instance, using a bisphosphine ligand typically favors the linear product, while a pyridine-2,6-diimine (PDI) ligand can lead to the branched isomer.[4] The reaction tolerates a wide array of functional groups, making it a robust tool for complex molecule synthesis.

Logical Relationship: Ligand-Controlled Regioselectivity









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